molecular formula C21H24N4O2 B2835968 (E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-98-6

(E)-1-(3,4-dimethylphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2835968
CAS No.: 899972-98-6
M. Wt: 364.449
InChI Key: RVHCCWDDSSQBEA-LYBHJNIJSA-N
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Description

This compound is a urea derivative featuring a quinazolinone scaffold substituted with an isobutyl group and a 3,4-dimethylphenyl moiety. The (E)-configuration refers to the spatial arrangement of the urea linkage relative to the quinazolinone ring. Urea-based compounds are known for their hydrogen-bonding capabilities, which influence solubility, crystallinity, and biological interactions. The quinazolinone core is a heterocyclic system associated with diverse pharmacological activities, including kinase inhibition and anticancer effects.

Properties

CAS No.

899972-98-6

Molecular Formula

C21H24N4O2

Molecular Weight

364.449

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H24N4O2/c1-13(2)12-25-19(17-7-5-6-8-18(17)23-21(25)27)24-20(26)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H2,22,24,26)

InChI Key

RVHCCWDDSSQBEA-LYBHJNIJSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct 2-pyrazoline derivatives synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine. While these compounds share the 3,4-dimethylphenyl group with the target urea-quinazolinone compound, critical differences in core structure, substituents, and properties are evident. Below is a systematic comparison:

Structural Differences

Feature Target Urea-Quinazolinone Compound Evidence Compounds (e.g., 1h, 2h)
Core Structure Quinazolinone-urea hybrid 2-Pyrazoline ring
Key Functional Groups Urea (-NH-C(=O)-NH-), 2-oxo-quinazolinone Pyrazoline (5-membered ring with two adjacent nitrogens)
Substituents 3-Isobutyl, 3,4-dimethylphenyl 4-Alkoxyphenyl (e.g., methoxy, ethoxy, butoxy)

Physical and Spectroscopic Properties

A comparison of key properties is summarized below:

Property Target Compound (Hypothesized) 1h (4-Methoxyphenyl) 2h (4-Ethoxyphenyl) 4h (4-Butyloxyphenyl)
Yield Not reported 80% 85% 84–86%
Melting Point (°C) Likely >150°C (due to urea H-bonding) 120–124 102–106 126–130
Rf (Pet. Ether:EtOAc 4:1) Lower (higher polarity) 0.88 0.85 0.87
FT-IR Peaks (cm⁻¹) ~1650 (urea C=O), ~1700 (quinazolinone) 1682 (C=O), 1257 (C-O) 1685 (C=O), 1255 (C-O) Similar to 1h/2h
NMR Features Urea NH signals (~8–10 ppm) Pyrazoline Hx (5.20 ppm) Ethoxy CH2 (4.02 ppm) Butoxy CH2 (1.42–4.02 ppm)

Functional Implications

  • Polarity : The urea group in the target compound increases polarity compared to the alkoxy-substituted pyrazolines, likely reducing lipid solubility but enhancing aqueous stability.
  • Bioactivity: Pyrazolines in the evidence exhibit moderate antimicrobial activity , whereas the target compound’s quinazolinone-urea structure may target enzymes like kinases or proteases due to urea’s H-bonding capacity.
  • Thermal Stability: Higher melting points in pyrazolines (102–130°C) correlate with crystalline packing. The target compound’s urea-quinazolinone system may exhibit even higher thermal stability due to extensive H-bonding.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
QuinazolinoneAnthranilic acid, isobutylamine, HCl (reflux, 6h)6592%
Urea Coupling3,4-Dimethylphenyl isocyanate, DMF, 70°C, 18h7895%
Isomer SeparationChiral column chromatography (Hexane:EtOAc 7:3)8599%

Advanced: How can reaction conditions be optimized to enhance yield and stereochemical purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve urea coupling efficiency due to better solubility of intermediates .
  • Temperature Control : Lower temperatures (50–60°C) reduce side reactions (e.g., isomerization) during urea formation .
  • Catalytic Additives : Triethylamine (5 mol%) accelerates isocyanate reactivity, while ZnCl₂ stabilizes the quinazolinone intermediate .
  • In Situ Monitoring : Use HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the urea linkage and substituents (e.g., dimethylphenyl and isobutyl groups) .
    • NOESY : Verify (E)-configuration by cross-peaks between the quinazolinone C4-H and urea NH .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₆N₄O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve absolute stereochemistry (if crystalline) .

Advanced: How should researchers address contradictions in reported biological activities?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound stability .
  • Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., ATCC guidelines) to minimize off-target effects .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and report activity as % inhibition ± SEM .

Q. Table 2: Conflicting Bioactivity Data Example

StudyTarget (IC₅₀, nM)Assay ConditionsReference
AKinase X: 120 ± 151% DMSO, pH 7.4
BKinase X: 450 ± 300.5% DMSO, pH 6.8

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications : Replace the quinazolinone with pyridopyrimidinone to assess ring size impact .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to evaluate electronic effects on binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical H-bond donors (urea NH) and hydrophobic pockets (isobutyl group) .

Q. Table 3: SAR of Key Analogues

AnalogModificationActivity (IC₅₀, nM)LogP
1-OCH₃ (phenyl)150 ± 103.2
2-CF₃ (phenyl)85 ± 53.8
3Cyclopropyl (isobutyl)220 ± 152.9

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Lyophilized powder stored at -20°C under argon prevents hydrolysis of the urea moiety .
  • Solvent Selection : Avoid aqueous buffers; use anhydrous DMSO for stock solutions (≤6 months at -80°C) .
  • Stability Monitoring : Quarterly HPLC analysis to detect degradation products (e.g., free urea or quinazolinone) .

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